molecular formula C14H16N4O4S B14813131 N-[(2-ethyl-3-oxopiperazin-1-yl)carbonothioyl]-2-nitrobenzamide

N-[(2-ethyl-3-oxopiperazin-1-yl)carbonothioyl]-2-nitrobenzamide

Cat. No.: B14813131
M. Wt: 336.37 g/mol
InChI Key: FDYYLUKIFCVSRP-UHFFFAOYSA-N
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Description

N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide is a complex organic compound with the molecular formula C14H16N4O4S It is characterized by the presence of a piperazine ring, a nitrobenzamide moiety, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2-ethyl-3-oxopiperazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a carbonothioyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

N-(2-ethyl-3-oxopiperazine-1-carbothioyl)-2-nitrobenzamide

InChI

InChI=1S/C14H16N4O4S/c1-2-10-13(20)15-7-8-17(10)14(23)16-12(19)9-5-3-4-6-11(9)18(21)22/h3-6,10H,2,7-8H2,1H3,(H,15,20)(H,16,19,23)

InChI Key

FDYYLUKIFCVSRP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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